molecular formula C13H19ClN2O2 B13385540 benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride

benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B13385540
M. Wt: 270.75 g/mol
InChI Key: LDHODTYPYWKFPS-UHFFFAOYSA-N
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Description

Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a methyl group at the 3rd position and a carboxylate group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method includes the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures (around 65°C) with vigorous stirring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce various piperazine derivatives.

Scientific Research Applications

Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride, with the CAS number 623586-00-5, is a chemical compound used as an intermediate in the synthesis of antileukemic agents and other biologically active compounds. It is also known for its chiral solvating agent properties. The molecular formula for this compound is C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 grams per mole.

Scientific Research Applications

Asymmetric Synthesis
this compound is used as a chiral auxiliary in asymmetric synthesis. Its derivatives can form diastereomeric associates with racemic compounds, improving their chiral solvating properties, which is useful in nuclear magnetic resonance spectroscopy for better signal resolution. It has been involved in palladium-catalyzed reactions yielding optically active compounds.

Medicinal Chemistry
This compound's derivatives have been studied for their potential antileukemic properties, indicating its significance in medicinal chemistry. Specifically, it can be used as an intermediate in the synthesis of antileukemic agents.

Complex Formation and Separation
Research has shown the ability of this compound to form stable complexes with racemic compounds, enhancing their separation and identification through NMR techniques. Cocrystallization studies have provided insights into the hydrogen-bonding interactions that influence crystal packing and stability.

Fluconazole Efficacy
Benzyloxycarbamates, which share structural similarities with this compound, have been researched for their ability to improve the efficacy of fluconazole, an antifungal medication . For instance, benzyloxycarbamate 31 (synazo-1) has demonstrated activity in improving fluconazole's efficacy with an EC50 of 300 pM .

Data Table

ApplicationDescription
Asymmetric SynthesisUsed as a chiral auxiliary to form diastereomeric associates with racemic compounds, enhancing chiral solvating properties and improving signal resolution in NMR spectroscopy.
Medicinal ChemistryDerivatives studied for potential antileukemic properties and used as an intermediate in synthesizing biologically active molecules.
Complex FormationForms stable complexes with racemic compounds, aiding separation and identification through NMR. Cocrystallization studies offer insights into hydrogen-bonding interactions affecting crystal packing and stability.
Fluconazole EnhancementSimilar compounds like benzyloxycarbamates improve the efficacy of fluconazole. Synazo-1 (a benzyloxycarbamate) enhances fluconazole's activity with an EC50 of 300 pM .

Mechanism of Action

The mechanism of action of benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Biological Activity

Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride, a compound with the CAS number 623586-00-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • Physical State : Solid at room temperature
  • Density : Approximately 1.105 g/cm³
  • Solubility : Soluble in various organic solvents

The compound features a piperazine ring, which is integral to its biological activity. The presence of the benzyl group and carboxylate functional group enhances its chemical reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antileukemic Properties : Research indicates that derivatives of this compound may possess antileukemic properties, making it a candidate for further investigation in cancer therapy.
  • Chiral Auxiliary Role : It functions as a chiral auxiliary in asymmetric synthesis, facilitating the formation of optically active compounds. This property is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for improving signal resolution.
  • Potential Antimicrobial and Antiviral Effects : Studies have suggested its potential applications in treating infections due to its antimicrobial and antiviral properties.

The mechanism of action for this compound involves interaction with specific biological receptors. Its structural similarity to known psychoactive agents suggests it may modulate neurotransmitter activity, which is crucial for potential psychiatric applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntileukemicPotential activity against leukemia cells; requires further investigation
Asymmetric SynthesisActs as a chiral auxiliary, enhancing the synthesis of optically active compounds
AntimicrobialExhibits antimicrobial properties; further studies needed for specific pathogens
AntiviralInvestigated for antiviral effects; potential therapeutic applications

Case Study: Antileukemic Properties

In a study examining various piperazine derivatives, this compound was noted for its ability to form diastereomeric associates with racemic compounds. This characteristic may enhance selectivity in targeting cancer cells, indicating a promising avenue for developing new cancer therapies.

Future Directions in Research

Ongoing research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications influence biological activity could lead to more effective derivatives.
  • Clinical Trials : Evaluating the compound's efficacy and safety in clinical settings will be crucial for its development as a therapeutic agent.
  • Mechanistic Studies : Detailed investigations into its interactions with specific receptors and cellular pathways will enhance understanding of its therapeutic potential.

Properties

IUPAC Name

benzyl 3-methylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHODTYPYWKFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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